molecular formula C17H20N2O5S B4699322 N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide

N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide

Cat. No. B4699322
M. Wt: 364.4 g/mol
InChI Key: MFSORIZWJSFNLY-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide, also known as NS1643, is a chemical compound that has gained attention in scientific research due to its potential as a modulator of ion channels.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide binds to the voltage sensor domain of the Kv11.1 channel, causing a conformational change that increases the channel's activity. This results in an increase in the repolarization of cardiac action potentials, which can prevent the development of arrhythmias.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide has been shown to selectively enhance the function of Kv11.1 channels, leading to an increase in the repolarization of cardiac action potentials. This can prevent the development of arrhythmias and improve cardiac function. N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide has several advantages for lab experiments, including its selectivity for Kv11.1 channels and its ability to enhance channel function. However, N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for research involving N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide. One area of focus is the development of more potent and selective modulators of Kv11.1 channels. Another area of research is the investigation of N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide's potential as a treatment for neurodegenerative diseases. Additionally, the effects of N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide on other ion channels and its potential as a therapeutic agent for other diseases should be explored.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide has been studied for its ability to modulate ion channels, specifically the voltage-gated potassium channel Kv11.1. This channel is involved in the regulation of cardiac action potential and mutations in this channel have been linked to cardiac arrhythmias. N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide has shown potential as a therapeutic agent for the treatment of cardiac arrhythmias by selectively enhancing the function of Kv11.1 channels.

properties

IUPAC Name

4-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-23-15-5-2-3-6-16(15)24-12-4-7-17(20)19-13-8-10-14(11-9-13)25(18,21)22/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSORIZWJSFNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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